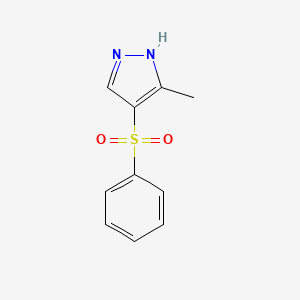

3-Methyl-4-(phenylsulfonyl)-1H-pyrazole

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H10N2O2S |

|---|---|

Molekulargewicht |

222.27 g/mol |

IUPAC-Name |

4-(benzenesulfonyl)-5-methyl-1H-pyrazole |

InChI |

InChI=1S/C10H10N2O2S/c1-8-10(7-11-12-8)15(13,14)9-5-3-2-4-6-9/h2-7H,1H3,(H,11,12) |

InChI-Schlüssel |

QYFRFOCYTPBPOG-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=NN1)S(=O)(=O)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Chemical Transformations and Reactivity of 3 Methyl 4 Phenylsulfonyl 1h Pyrazole Architectures

Electrophilic Substitution Patterns on the Pyrazole (B372694) Ring

The pyrazole ring is an aromatic heterocycle and, in its unsubstituted form, is susceptible to electrophilic aromatic substitution, primarily at the C4 position, which possesses the highest electron density. However, in the case of 3-methyl-4-(phenylsulfonyl)-1H-pyrazole, the C4 position is already occupied by a phenylsulfonyl group. This group is strongly deactivating due to its electron-withdrawing nature, which significantly reduces the electron density of the pyrazole ring, thereby making it much less susceptible to electrophilic attack.

Any potential electrophilic substitution would be directed to the C5 position. However, the deactivating effect of the sulfonyl group makes such reactions challenging, often requiring harsh conditions with poor yields. Standard electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation on the pyrazole ring of this compound are generally not reported, as the deactivation is substantial. For instance, the Vilsmeier-Haack reaction, a common method for formylating electron-rich heterocycles, is typically used to synthesize 4-formylpyrazoles from hydrazones, rather than as a substitution reaction on a pre-existing 4-sulfonylpyrazole. chemmethod.comresearchgate.netwikipedia.org

Nucleophilic Attack Pathways on Pyrazole-Sulfone Systems

The presence of the electron-withdrawing phenylsulfonyl group at the C4 position significantly lowers the electron density at the C3 and C5 positions of the pyrazole ring, making them more electrophilic and thus more susceptible to nucleophilic attack. researchgate.net This is a reversal of the typical reactivity of pyrazoles, which are generally more reactive towards electrophiles.

While specific examples of nucleophilic attack directly on the pyrazole ring of this compound are not extensively documented, the enhanced electrophilicity of the C3 and C5 positions can be inferred from the general principles of heterocyclic chemistry. Nucleophiles could potentially add to these positions, especially under forcing conditions or with highly reactive nucleophiles.

Another potential site for nucleophilic attack is the sulfur atom of the sulfonyl group. Strong nucleophiles can lead to the cleavage of the C-S bond, resulting in the displacement of the phenylsulfonyl group. This reaction, however, would depend on the nature of the nucleophile and the reaction conditions.

Derivatization at the Nitrogen Positions of the Pyrazole Ring

The nitrogen atoms of the pyrazole ring retain their nucleophilic character and are readily derivatized. The N-unsubstituted this compound can undergo a variety of N-substitution reactions, most notably N-alkylation and N-arylation.

N-Alkylation: The N-alkylation of pyrazoles is a well-established transformation and can be achieved using a variety of alkylating agents in the presence of a base. nih.govresearchgate.net For this compound, this reaction would proceed by deprotonation of the N1-H with a suitable base (e.g., sodium hydride, potassium carbonate) to form the pyrazolate anion, which then acts as a nucleophile to displace a leaving group from an alkyl halide or a similar electrophile. Given the asymmetry of the pyrazole ring once the N-H proton is removed, alkylation can potentially lead to two regioisomers: 1-alkyl-3-methyl-4-(phenylsulfonyl)-1H-pyrazole and 1-alkyl-5-methyl-4-(phenylsulfonyl)-1H-pyrazole. The regioselectivity of this reaction is influenced by steric and electronic factors, as well as the reaction conditions.

N-Arylation: N-arylation of pyrazoles can be accomplished through several methods, including copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination. These reactions involve the coupling of the pyrazole with an aryl halide or a related aryl electrophile. Similar to N-alkylation, N-arylation of this compound can also yield two regioisomeric products.

Below is a table summarizing common conditions for N-derivatization of pyrazoles, which are applicable to this compound.

| Reaction | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide, Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, CH₃CN) | 1-Alkyl-3-methyl-4-(phenylsulfonyl)-1H-pyrazole and 1-Alkyl-5-methyl-4-(phenylsulfonyl)-1H-pyrazole |

| N-Arylation | Aryl halide, Cu or Pd catalyst, Base, Ligand | 1-Aryl-3-methyl-4-(phenylsulfonyl)-1H-pyrazole and 1-Aryl-5-methyl-4-(phenylsulfonyl)-1H-pyrazole |

Modifications of the Phenylsulfonyl Group

The phenyl ring of the phenylsulfonyl group is susceptible to electrophilic aromatic substitution. The sulfonyl group is a meta-director and is deactivating, meaning that electrophilic attack on this ring will be slower than on benzene (B151609) and will occur at the meta-positions.

Nitration: The phenylsulfonyl group can be nitrated using standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid. The major product would be the 3-nitro-phenylsulfonyl derivative.

Halogenation: Halogenation of the phenylsulfonyl ring, for example with bromine in the presence of a Lewis acid catalyst, would also be expected to occur at the meta-position.

These modifications allow for the introduction of further functionality onto the molecule, which can be useful for tuning its electronic and steric properties or for subsequent transformations.

| Reaction | Reagents and Conditions | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | 3-Methyl-4-((3-nitrophenyl)sulfonyl)-1H-pyrazole |

| Halogenation | Br₂, FeBr₃ | 3-Methyl-4-((3-bromophenyl)sulfonyl)-1H-pyrazole |

Annulation and Fused Ring System Formation with the Pyrazole-Sulfone Scaffold

The this compound scaffold can be utilized as a building block for the synthesis of fused heterocyclic systems. researchgate.netsemanticscholar.orgresearchgate.net This typically requires the introduction of reactive functional groups onto the pyrazole ring that can participate in cyclization reactions.

A key strategy for the formation of fused rings is the functionalization of the C5 position of the pyrazole ring. For example, the introduction of a formyl group at the C5 position via a Vilsmeier-Haack type reaction on a suitable precursor, or through lithiation followed by quenching with an appropriate electrophile, would provide a key intermediate. This aldehyde could then undergo condensation reactions with various binucleophiles to construct a new ring fused to the pyrazole core.

Alternatively, the methyl group at the C3 position can also be functionalized. For instance, it could be halogenated and then converted to other functional groups, or it could be deprotonated with a strong base to generate a nucleophilic center that can react with electrophiles to build up a side chain suitable for cyclization.

An example of a potential annulation reaction is the synthesis of pyrazolo[3,4-b]pyridines. This could be envisioned to start with the introduction of an amino group at the C5 position of the pyrazole. The resulting 5-aminopyrazole could then undergo a condensation reaction with a 1,3-dicarbonyl compound or its equivalent to form the fused pyridine (B92270) ring.

The synthesis of such fused systems from this compound would likely involve a multi-step sequence, with the initial step being the regioselective functionalization of either the C5 position or the C3-methyl group.

In Depth Spectroscopic and Structural Elucidation of 3 Methyl 4 Phenylsulfonyl 1h Pyrazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the atomic connectivity and chemical environment within the molecular structure of pyrazole (B372694) derivatives.

In the ¹H NMR spectra of 3-methyl-4-(phenylsulfonyl)-1H-pyrazole derivatives, distinct signals corresponding to the methyl, pyrazole, and phenylsulfonyl protons are observed. The methyl protons (CH₃) on the pyrazole ring typically appear as a singlet in the upfield region of the spectrum. rsc.orgmdpi.com Protons attached to the aromatic rings of the phenylsulfonyl group and any phenyl substituents on the pyrazole nitrogen typically resonate as complex multiplets in the downfield aromatic region (approximately 7.0-8.0 ppm). rsc.orgnih.gov The chemical shift of the pyrazole ring proton (H-5) is also found in this aromatic region. The NH proton of the pyrazole ring, when present, often appears as a broad singlet at a variable chemical shift, depending on the solvent and concentration.

Table 1: Representative ¹H NMR Spectral Data for Selected Pyrazole Derivatives

| Compound | Solvent | Chemical Shift (δ ppm) and Multiplicity |

|---|---|---|

| 5-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | DMSO-d₆ | 2.49 (s, 3H, CH₃ of pyrazole), 7.05-7.53 (m, 9H, Ar–H), 9.96 (s, 1H, -CHO) rsc.org |

| 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one | - | 2.29 (3H, s), 7.26 (1H, d), 7.35–7.59 (3H, m), 7.91–7.98 (4H, m) mdpi.com |

Note: The table contains interactive data. Specific assignments are based on the cited sources.

The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. For this compound derivatives, the methyl carbon signal appears at the most upfield position (around 12-14 ppm). rsc.orgmdpi.com The carbons of the pyrazole ring resonate in the intermediate region of the spectrum, with their exact chemical shifts influenced by the substituents. The carbons of the phenylsulfonyl group appear in the aromatic region (typically 120-140 ppm). rsc.orgnih.gov Quaternary carbons, such as C-3 and C-4 of the pyrazole ring and the sulfonyl-attached carbon of the phenyl ring, can also be identified.

Table 2: Representative ¹³C NMR Spectral Data for Selected Pyrazole Derivatives

| Compound | Solvent | Chemical Shift (δ ppm) |

|---|---|---|

| 5-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | DMSO-d₆ | 13.8, 123.1, 126.3, 129.5, 129.6, 130.0, 130.3, 132.5, 133.0, 138.1, 138.3, 151.2, 186.2 rsc.org |

| 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one | - | 12.2, 120.6, 122.6, 122.8 (q), 124.1, 124.6, 125.1, 128.8 (q), 130.5, 131.8, 133.7, 134.4, 135.5, 139.9, 141.3, 146.7, 157.1, 183.0 mdpi.com |

Note: The table contains interactive data. Specific assignments are based on the cited sources.

To unambiguously assign the proton and carbon signals, especially in complex derivatives, advanced 2D NMR techniques are employed. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) are used to correlate directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular fragments. mdpi.com These methods confirm the connectivity between the pyrazole core, the methyl group, and the phenylsulfonyl substituent, ensuring a correct and complete structural assignment. mdpi.com

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. In the IR spectra of this compound and its derivatives, characteristic absorption bands confirm the key structural features. The asymmetric and symmetric stretching vibrations of the sulfonyl group (SO₂) are prominent, typically appearing in the ranges of 1360–1300 cm⁻¹ and 1190–1100 cm⁻¹, respectively. nih.gov Stretching vibrations for the C=N and C=C bonds within the pyrazole and phenyl rings are found in the 1615-1400 cm⁻¹ region. nih.govmdpi.com Aromatic C-H stretching is observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹. If the pyrazole nitrogen is unsubstituted, a broad N-H stretching band can be observed in the 3400-3100 cm⁻¹ region. In derivatives containing a carbonyl group (C=O), a strong absorption band is present around 1708-1650 cm⁻¹. mdpi.com

Mass Spectrometry

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. Using techniques like Electrospray Ionization (ESI-MS), the molecular ion peak ([M]+ or [M+H]+) can be readily identified, confirming the molecular formula of the synthesized pyrazole derivative. rsc.orgmdpi.com The fragmentation patterns observed in the mass spectrum offer structural clues. Common fragmentation pathways for pyrazoles can include the loss of a nitrogen molecule (N₂) or hydrogen cyanide (HCN). researchgate.net For the title compound and its derivatives, fragmentation involving the cleavage of the C-S bond or the S-C(phenyl) bond of the phenylsulfonyl group is also expected, leading to characteristic fragment ions that help to confirm the presence and connectivity of this substituent. mdpi.commdpi.com

X-ray Crystallography

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde |

| 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one |

| 3-(4-bromophenyl)-5-phenyl-1-tosyl-1H-pyrazole |

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. In the characterization of novel this compound derivatives, elemental analysis provides crucial data to confirm the empirical formula of the synthesized molecules. This analysis is performed to ensure that the experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) in the synthesized compounds are in close agreement with the theoretically calculated values based on their proposed molecular structures. The congruence between the found and calculated values serves as a key indicator of the purity and correctness of the synthesized compounds.

Research on the synthesis and characterization of various pyrazole derivatives consistently employs elemental analysis as a definitive step for structural confirmation. For instance, in the synthesis of novel tetra-substituted phenylaminopyrazole derivatives, elemental analysis was a critical component of the characterization process. nih.gov One such derivative, 1-methyl-N5-phenyl-4-(phenylsulfonyl)-1H-pyrazole-3,5-diamine, was subjected to elemental analysis to verify its elemental composition. nih.gov

The theoretically calculated elemental percentages for this derivative were compared against the values obtained through experimental analysis. The results, as summarized in the table below, demonstrate a strong correlation between the calculated and found values, thereby validating the proposed chemical structure. nih.gov

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 58.84 | 58.84 |

| Hydrogen (H) | 5.42 | 5.42 |

| Nitrogen (N) | 22.43 | 22.43 |

The close alignment of the experimental data with the theoretical values for this and other derivatives underscores the reliability of the synthetic routes employed and confirms the successful formation of the target molecules. nih.gov This analytical step, in conjunction with spectroscopic methods, provides a comprehensive and robust characterization of these novel compounds.

Computational and Theoretical Investigations of 3 Methyl 4 Phenylsulfonyl 1h Pyrazole

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure and properties of pyrazole (B372694) derivatives due to its balance of accuracy and computational cost. DFT calculations are instrumental in predicting molecular geometries, electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and molecular electrostatic potential (MEP) maps.

For pyrazole-based systems, DFT studies typically employ hybrid functionals like B3LYP. These calculations help in understanding the distribution of electron density and identifying regions of the molecule that are susceptible to electrophilic or nucleophilic attack. The HOMO and LUMO energies are critical in predicting the chemical reactivity and kinetic stability of the molecule. A large HOMO-LUMO gap generally implies high stability and low reactivity.

The table below presents hypothetical DFT-calculated electronic properties for 3-Methyl-4-(phenylsulfonyl)-1H-pyrazole based on typical values for similar compounds.

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates the electron-donating ability. |

| LUMO Energy | ~ -1.5 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | ~ 5.0 eV | Correlates with chemical stability. |

| Dipole Moment | ~ 3.5 D | Reflects the overall polarity of the molecule. |

Note: These values are illustrative and based on general trends for substituted pyrazoles.

Semi-Empirical Calculation Methodologies

Semi-empirical methods offer a faster, albeit less accurate, alternative to ab initio and DFT methods for calculating the electronic properties of molecules. These methods use a simplified form of the Schrödinger equation and incorporate parameters derived from experimental data to approximate the results of more rigorous calculations.

Older methods like Complete Neglect of Differential Overlap (CNDO/2) have been used to calculate ground-state properties of alkylpyrazoles, including total energies, charge distributions, and dipole moments. rsc.org While foundational, these methods have been largely superseded by more advanced techniques. sci-hub.se

More modern semi-empirical methods such as AM1 (Austin Model 1) and PM3 (Parametric Method 3) provide a better balance of speed and accuracy. uni-muenchen.dersc.org These methods are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation and have been parameterized to reproduce experimental data for a wide range of molecules. ucsb.eduwikipedia.org For a molecule like this compound, which contains second-row elements like sulfur, the reliability of these methods can be variable, and the choice of method is crucial. uni-muenchen.de Generally, PM3 is known to handle non-bonded interactions better than AM1. researchgate.net

These semi-empirical methods are particularly useful for initial conformational searches and for studying large systems where DFT calculations would be computationally prohibitive. They can provide valuable qualitative insights into the electronic structure and reactivity.

The following table summarizes some common semi-empirical methods and their applicability.

| Method | Key Features | Applicability to Pyrazoles |

| CNDO/2 | One of the earliest semi-empirical methods, uses the zero-differential overlap approximation. wikipedia.org | Historically used for ground-state properties of alkylpyrazoles. rsc.org |

| AM1 | Based on the NDDO approximation with improved core-core repulsion terms over its predecessor, MNDO. | Can be used for geometry optimization and calculating heats of formation. |

| PM3 | A re-parameterization of AM1, often providing better results for certain systems. wikipedia.org | Generally preferred over AM1 for systems with complex non-bonded interactions. researchgate.net |

Conformational Analysis and Intramolecular Interaction Profiling

The three-dimensional conformation of this compound is crucial for its biological activity and physical properties. The relative orientation of the phenyl and pyrazole rings, as well as the geometry of the sulfonyl group, are of particular interest.

Conformational analysis of related compounds can provide significant insights. For example, in the crystal structure of 5-Pentyl-4-phenylsulfonyl-1H-pyrazol-3-ol, the dihedral angle between the pyrazole and phenyl rings is 79.09 (5)°. nih.govnih.gov This suggests a non-planar arrangement, which is common for aryl sulfonamides due to steric hindrance and the optimization of electronic interactions. mdpi.com The pyrazole ring itself is nearly planar. nih.govnih.gov

Intramolecular interactions, such as hydrogen bonds, play a key role in stabilizing specific conformations. While this compound does not have classical hydrogen bond donors like -OH or -NH2 directly involved in strong intramolecular hydrogen bonds, weak C-H···O interactions between the pyrazole or methyl hydrogens and the sulfonyl oxygens may exist. The presence of such interactions can influence the conformational preference of the molecule.

Theoretical studies on related β-carbonyl sulfoxides and sulfones indicate a preference for a gauche conformation, which is stabilized by charge transfer interactions. It is plausible that similar electronic interactions contribute to the conformational stability of this compound.

The table below outlines key conformational features and potential intramolecular interactions for this compound, based on data from analogous structures.

| Feature | Description | Basis of Prediction |

| Dihedral Angle (Pyrazole-Phenyl) | Expected to be significantly non-planar, likely around 70-90°. | Analogy with 5-Pentyl-4-phenylsulfonyl-1H-pyrazol-3-ol. nih.govnih.gov |

| Pyrazole Ring Geometry | Expected to be nearly planar. | Common feature of pyrazole rings in crystal structures. nih.govnih.gov |

| Potential Intramolecular Interactions | Weak C-H···O interactions involving the sulfonyl oxygen atoms. | General principles of intramolecular forces. |

Non Clinical Applications of 3 Methyl 4 Phenylsulfonyl 1h Pyrazole in Chemical Sciences

Role as a Synthetic Building Block and Chemical Intermediate

The 3-Methyl-4-(phenylsulfonyl)-1H-pyrazole structure is a versatile synthetic building block due to the reactivity of its constituent parts: the pyrazole (B372694) ring and the phenylsulfonyl group. Pyrazoles are five-membered aromatic heterocycles with two adjacent nitrogen atoms, a structure that provides multiple sites for chemical modification. nih.govglobalresearchonline.net This inherent reactivity makes them useful intermediates in organic synthesis. nih.gov

The phenylsulfonyl group at the C4 position significantly influences the pyrazole ring's reactivity. As a potent electron-withdrawing group, it can activate the ring for certain reactions and influence the acidity of the N-H proton. The N-H proton can be readily removed by a base, allowing for alkylation, arylation, or acylation at the N1 position, thus providing a straightforward path to a wide array of N-substituted pyrazole derivatives.

Furthermore, the core structure can be assembled through established synthetic routes. A common method for pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648). nih.gov For this specific molecule, a plausible route involves the reaction of a β-keto sulfone, such as 3-(phenylsulfonyl)pentane-2,4-dione, with hydrazine. The presence of the methyl and phenylsulfonyl groups provides distinct handles for further functionalization, establishing this compound as a valuable intermediate for constructing more complex molecular architectures. researchgate.net

Development of Novel Chemical Scaffolds for Compound Libraries

In chemical research and drug discovery, the pyrazole nucleus is considered a "privileged scaffold". researchgate.netresearchgate.netmdpi.com This term refers to molecular frameworks that can be modified to bind to a variety of biological targets, leading to compounds with diverse activities. The pyrazole ring is a five-membered, aromatic ring with two nitrogen atoms that can participate in hydrogen bonding and other interactions with biological receptors. researchgate.net The structural rigidity and synthetic accessibility of the pyrazole core make it an ideal foundation for building compound libraries. researchgate.netnih.gov

This compound serves as an excellent starting point for creating such libraries. The molecule can be systematically modified at three primary locations:

N1 Position of the Pyrazole Ring: The nitrogen atom can be functionalized with a wide range of substituents.

Phenyl Ring of the Sulfonyl Group: The phenyl ring can undergo electrophilic substitution to introduce various functional groups.

Methyl Group: The methyl group can potentially be functionalized, though it is generally less reactive.

By varying the substituents at these positions, chemists can generate a large collection of structurally related but chemically diverse molecules. This approach is fundamental to fields like medicinal chemistry for discovering new therapeutic agents. researchgate.netnih.gov For example, libraries of phenylpyrazole derivatives have been synthesized and screened for various biological activities, demonstrating the utility of this scaffold. researchgate.net

| Modification Site | Type of Reaction | Potential Substituents | Impact on Molecular Properties |

|---|---|---|---|

| N1-position of Pyrazole | Alkylation, Arylation, Acylation | Alkyl chains, (hetero)aryl groups, acyl groups | Modulates lipophilicity, steric bulk, and electronic properties |

| Phenyl Ring of Sulfonyl Group | Electrophilic Aromatic Substitution (e.g., nitration, halogenation) | Nitro, halo, alkyl, alkoxy groups | Alters electronic effects and provides new points for further functionalization |

| C3-Methyl Group | Radical halogenation followed by substitution | Halogens, hydroxyl, amino groups | Introduces new functional groups for hydrogen bonding or further reactions |

Applications in Materials Science and Specialty Chemical Development

The aromatic and heterocyclic nature of pyrazole derivatives lends them to applications in materials science, particularly in the field of organic electronics and specialty dyes. globalresearchonline.netmdpi.com Compounds containing conjugated π-systems, like pyrazole rings, often exhibit interesting photophysical properties such as fluorescence. These properties have been exploited in the development of materials for Organic Light-Emitting Diodes (OLEDs) and fluorescent sensors. mdpi.com

The structure of this compound, containing both a pyrazole and a phenyl ring, forms a conjugated system that could be extended through further synthesis. By incorporating this pyrazole unit into larger, more complex aromatic structures, it is possible to develop novel dyes, pigments, and functional materials. For instance, pyrazolo[3,4-b]quinolines, which are built upon a pyrazole core, have been investigated as emission materials for OLEDs. mdpi.com The phenylsulfonyl group can further modulate the electronic properties of these materials, influencing their color, fluorescence quantum yield, and charge-transport characteristics. This tunability is crucial for designing specialty chemicals tailored for specific applications in electronics and photonics. globalresearchonline.net

Potential in Ligand Design for Metal Catalysis

Pyrazole derivatives are highly effective ligands in coordination chemistry and homogeneous catalysis. nih.gov The nitrogen atoms of the pyrazole ring possess lone pairs of electrons that can coordinate to a wide variety of metal centers. The design of ligands is crucial in catalysis as it dictates the reactivity and selectivity of the metal catalyst. uchicago.edu

This compound has several features that make it a promising candidate for ligand design:

Coordinating Atoms: The two nitrogen atoms provide a chelation site for metal ions.

Proton-Responsive Nature: The N-H proton is acidic and can be removed to form a pyrazolate anion. This transformation from a neutral to an anionic ligand can significantly alter the electronic properties and reactivity of the metal complex. nih.gov

Electronic Tuning: The strongly electron-withdrawing phenylsulfonyl group can modulate the electron density on the pyrazole ring. This, in turn, influences the strength of the metal-ligand bond and can be used to fine-tune the catalytic activity of the complex.

This compound could be used as a simple monodentate ligand or incorporated into more complex polydentate ligand frameworks, such as pincer-type ligands or tris(pyrazolyl)methane (Tpm) systems. nih.govmdpi.com These classes of ligands are known to form stable complexes that are active in a range of catalytic transformations. nih.govmdpi.com The ability to systematically modify the ligand structure, for instance, by altering substituents on the phenylsulfonyl ring, allows for the rational design of catalysts with optimized performance. nih.gov

| Feature | Description | Relevance in Catalysis |

|---|---|---|

| N,N-Coordination Site | The two adjacent nitrogen atoms can bind to a metal center. | Forms stable chelate rings, influencing catalyst stability and geometry. |

| Protic N-H Group | The N-H proton can be reversibly removed to form an anionic pyrazolate. | Allows for proton-coupled electron transfer steps and acts as a proton shuttle in catalytic cycles. nih.gov |

| Electron-Withdrawing Phenylsulfonyl Group | Reduces electron density on the pyrazole ring. | Modifies the electronic properties of the metal center, allowing for fine-tuning of its reactivity and selectivity. |

Future Perspectives and Emerging Research Directions for 3 Methyl 4 Phenylsulfonyl 1h Pyrazole

Advancements in Sustainable Synthesis Protocols

The chemical industry is undergoing a significant shift towards greener and more sustainable practices, a trend that directly impacts the synthesis of heterocyclic compounds like 3-Methyl-4-(phenylsulfonyl)-1H-pyrazole. researchgate.netrsc.orgmdpi.com Future research is intensely focused on developing eco-friendly synthetic routes that are not only efficient but also minimize environmental impact. researchgate.net This involves the application of green chemistry principles such as the use of renewable resources, safer solvents, and energy-efficient reaction conditions. mdpi.comresearchgate.net

Key advancements in this area include the exploration of microwave-assisted organic synthesis (MAOS). mdpi.comnih.govmdpi.com This technique often leads to dramatically reduced reaction times, higher yields, and can frequently be performed under solvent-free conditions, thereby reducing volatile organic compound (VOC) emissions. mdpi.commdpi.com Another promising avenue is the use of recyclable, non-toxic catalysts, such as nano-ZnO or bio-organic catalysts, which offer high yields under mild conditions. researchgate.netmdpi.com The development of one-pot, multicomponent reactions is also a significant goal, as these processes improve atom economy by combining several synthetic steps into a single operation, reducing waste and simplifying purification procedures. researchgate.netmdpi.com Research into using water as a green solvent for pyrazole (B372694) synthesis is also gaining traction, offering an environmentally benign alternative to traditional organic solvents. thieme-connect.commdpi.com

| Green Synthesis Strategy | Principle | Potential Advantage for Pyrazole-Sulfone Synthesis |

| Microwave-Assisted Synthesis | Utilizes microwave energy to heat reactions rapidly and efficiently. nih.gov | Reduced reaction times, higher yields, potential for solvent-free conditions. mdpi.commdpi.com |

| Green Catalysts | Employs non-toxic, recyclable catalysts (e.g., nano-catalysts, biocatalysts). researchgate.netjetir.org | Environmentally friendly, cost-effective, high efficiency, and reusability. mdpi.com |

| Solvent-Free Reactions | Conducts reactions in the absence of a solvent, often using grinding or heating. mdpi.com | Eliminates solvent waste, reduces environmental impact, simplifies product isolation. |

| Aqueous Media Synthesis | Uses water as the reaction solvent. thieme-connect.com | Non-toxic, non-flammable, inexpensive, and environmentally safe. mdpi.com |

| One-Pot Multicomponent Reactions | Combines multiple reaction steps in a single vessel without isolating intermediates. researchgate.net | Increased efficiency, reduced waste, and simplified procedures. mdpi.com |

Development of Advanced Analytical and Characterization Methodologies

As new derivatives of this compound are synthesized, the need for sophisticated analytical techniques to confirm their structure and purity becomes paramount. Future research will leverage advancements in spectroscopic and spectrometric methods to provide more detailed molecular insights.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone for structural elucidation. mdpi.com Future developments will likely focus on more powerful magnets and advanced pulse sequences to resolve complex spectra and study tautomerism and conformational preferences in detail. mdpi.com Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), is crucial for confirming molecular weights and elemental compositions with high accuracy. dergipark.org.tr The coupling of chromatographic techniques with mass spectrometry (e.g., LC-MS, GC-MS) will continue to be essential for the separation and identification of products and impurities in complex reaction mixtures.

Furthermore, single-crystal X-ray diffraction is an indispensable tool for unambiguously determining the three-dimensional structure of pyrazole-sulfone derivatives, providing precise information on bond lengths, bond angles, and intermolecular interactions. Infrared (IR) spectroscopy will continue to be used for the rapid identification of key functional groups, such as the sulfonyl (SO₂) and pyrazole N-H groups. jetir.org The collective application of these advanced methods will provide a comprehensive characterization of novel pyrazole-sulfone compounds, which is critical for understanding their chemical behavior and potential applications. nih.govresearchgate.net

| Analytical Technique | Information Provided | Emerging Trends |

| NMR Spectroscopy | Detailed structural information, connectivity of atoms, tautomeric forms. mdpi.com | Higher field strengths for greater resolution, advanced 2D and 3D techniques. |

| Mass Spectrometry (MS) | Molecular weight, elemental composition, fragmentation patterns. dergipark.org.tr | High-resolution instruments for precise mass determination, hyphenated techniques (LC-MS). |

| X-ray Crystallography | Definitive 3D molecular structure, bond lengths, angles, crystal packing. | Advancements in detector technology and software for faster data collection and analysis. |

| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., -SO₂, N-H). jetir.org | Fourier-Transform Infrared (FTIR) spectroscopy for higher sensitivity and speed. jetir.org |

Computational Design and Prediction for Novel Pyrazole-Sulfone Architectures

The integration of computational chemistry into the drug discovery and materials science pipeline is revolutionizing how new molecules are designed. nih.gov For pyrazole-sulfone architectures, in silico methods offer a powerful toolkit for predicting molecular properties and guiding synthetic efforts, thereby saving time and resources. ekb.eg

Quantitative Structure-Activity Relationship (QSAR) studies are a key computational methodology used to correlate the chemical structure of compounds with their biological activities. nih.govej-chem.org By developing statistically significant QSAR models for a series of pyrazole-sulfone analogs, researchers can predict the activity of unsynthesized compounds and identify structural features that are crucial for a desired effect. nih.govnih.gov

Molecular docking is another powerful computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govjohnshopkins.edu This is particularly valuable in drug design for predicting the binding affinity and interaction of a pyrazole-sulfone derivative with a specific biological target, such as an enzyme or receptor. acs.orgresearchgate.net These simulations can provide insights into the key intermolecular interactions, guiding the design of more potent and selective compounds. mdpi.com Furthermore, computational tools can predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties, helping to identify candidates with favorable pharmacokinetic profiles early in the design process. ekb.egjohnshopkins.edu These predictive models are becoming increasingly crucial for designing novel pyrazole-sulfone architectures with tailored biological or material properties. nih.govnih.gov

| Computational Method | Application in Pyrazole-Sulfone Research | Predicted Outcomes |

| QSAR Modeling | Correlating structural descriptors with biological activity. nih.govej-chem.org | Prediction of activity for novel compounds, identification of key structural features. nih.gov |

| Molecular Docking | Simulating the interaction of a ligand with a biological target. nih.govjohnshopkins.edu | Binding affinity, binding mode, key intermolecular interactions. mdpi.com |

| ADME Prediction | In silico estimation of pharmacokinetic properties. ekb.egjohnshopkins.edu | Drug-likeness, oral bioavailability, metabolic stability, potential toxicity. johnshopkins.edu |

| Density Functional Theory (DFT) | Calculating electronic structure and physicochemical properties. ekb.egmdpi.com | Molecular geometry, electronic properties, reactivity indices. acs.org |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-methyl-4-(phenylsulfonyl)-1H-pyrazole, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A common approach involves cyclocondensation of substituted hydrazines with β-keto sulfones. For example, copper-catalyzed click chemistry (e.g., using CuSO₄ and sodium ascorbate) can facilitate heterocycle formation, as seen in analogous pyrazole-triazole hybrids . Optimization includes solvent selection (THF/H₂O mixtures), temperature (50–60°C), and catalyst loading. Column chromatography with silica gel (eluent: ethyl acetate/hexane) is typically used for purification. Reported yields range from 60–65% under optimized conditions .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation. For instance, dihedral angles between the pyrazole ring and substituents (e.g., phenylsulfonyl group) are measured to assess planarity and steric effects . Complementary techniques include:

- NMR : and NMR to verify proton environments and carbon connectivity (e.g., methyl group at δ ~2.5 ppm).

- FTIR : Sulfonyl stretching vibrations at ~1150–1350 cm⁻¹ confirm the presence of the sulfone moiety .

Advanced Research Questions

Q. What mechanistic insights exist for sulfone group participation in the reactivity of this compound?

- Methodological Answer : The electron-withdrawing sulfone group enhances electrophilic substitution at the pyrazole C5 position. Computational studies (DFT) suggest that sulfonyl stabilization lowers the activation energy for nucleophilic attacks, as observed in analogous pyrazole-sulfone derivatives . Experimental validation involves kinetic studies under varying pH and substituent effects (e.g., replacing phenylsulfonyl with methylsulfonyl) .

Q. How do structural modifications (e.g., substituent variations) impact the biological or catalytic activity of this compound?

- Methodological Answer : Substituent effects are systematically studied via SAR (Structure-Activity Relationship) assays. For example:

- Electron-donating groups (e.g., -OCH₃) on the phenyl ring increase solubility but reduce electrophilicity.

- Halogen substituents (e.g., -F, -Cl) enhance binding affinity in enzyme inhibition assays, as seen in related pyrazole-based kinase inhibitors .

- Data tables comparing IC₅₀ values or catalytic turnover rates for derivatives are critical for identifying lead compounds .

Q. What analytical strategies resolve contradictions in reported spectral data for pyrazole-sulfone derivatives?

- Methodological Answer : Discrepancies in NMR or XRD data often arise from conformational flexibility or solvatomorphism. Strategies include:

- Variable-temperature NMR to detect dynamic processes (e.g., ring puckering).

- Powder XRD to identify polymorphic forms.

- Cross-validation with computational spectra (e.g., Gaussian DFT calculations for chemical shifts) .

Q. How can computational methods predict the reactivity and stability of this compound in complex reaction environments?

- Methodological Answer : Molecular dynamics (MD) simulations and QSAR models are employed to predict:

- Thermal stability : Decomposition pathways under high-temperature conditions (e.g., TGA-DSC data correlation).

- Reactivity : Frontier molecular orbital (FMO) analysis identifies sites prone to electrophilic/nucleophilic attacks .

- Software tools: Gaussian, GROMACS, or Schrödinger Suite for energy minimization and transition-state modeling.

Data Contradiction Analysis

Q. Why do reported synthetic yields for similar pyrazole-sulfone derivatives vary significantly across studies?

- Methodological Answer : Yield discrepancies (~40–70%) are attributed to:

- Purification efficiency : Silica gel vs. HPLC purification (e.g., 65% yield with column chromatography vs. 85% with preparative HPLC) .

- Catalyst deactivation : Copper catalysts in click chemistry are sensitive to oxygen/moisture, requiring inert atmospheres for reproducibility .

- Side reactions : Competing pathways (e.g., dimerization) are minimized by optimizing stoichiometry (e.g., 1:1.2 molar ratio of reactants) .

Application-Oriented Questions

Q. What role does this compound play in materials science or medicinal chemistry?

- Methodological Answer :

- Medicinal Chemistry : Acts as a kinase inhibitor scaffold due to sulfone-enhanced hydrogen bonding with ATP-binding pockets. Activity is validated via enzyme-linked immunosorbent assays (ELISA) .

- Materials Science : Sulfone groups improve thermal stability in polymer composites, assessed via TGA (decomposition onset >250°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.